1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (molecular formula: C₁₄H₁₄ClN₅; molecular weight: 287.75) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the 1-position and an ethylamine group at the 4-position (Figure 1). Key physicochemical properties include a logP of 3.86, polar surface area (PSA) of 45.25 Ų, and moderate aqueous solubility (logSw = -4.017) .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-2-15-12-11-7-18-19(13(11)17-8-16-12)10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUHNYHXGIUDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The cyclocondensation route, adapted from Davoodnia et al., involves reacting 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile with ethyl isocyanate in the presence of a base. Potassium tert-butoxide in tert-butanol at reflux (80–90°C) facilitates nucleophilic attack at the pyrazole C-4 position, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core (Scheme 1).
Scheme 1 :
$$
\text{5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile} + \text{Ethyl isocyanate} \xrightarrow{\text{t-BuOK, t-BuOH, reflux}} \text{1-(3-Chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine}
$$
Optimization and Yield
Key parameters influencing yield include:
- Base strength : Potassium tert-butoxide (3 equiv.) outperforms weaker bases like K₂CO₃.
- Solvent polarity : tert-Butanol (ε = 12) provides optimal solubility and reaction kinetics.
- Temperature : Yields plateau at 72% after 12 hours of reflux.
Table 1 : Cyclocondensation Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | t-BuOK | 72 |
| Solvent | t-BuOH | 72 |
| Temperature (°C) | 80–90 | 72 |
| Reaction Time (h) | 12 | 72 |
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
Palladium-Catalyzed Coupling
Aryl boronic acids enable late-stage introduction of the 3-chlorophenyl group. Adapted from the method in, 3-iodo-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes coupling with 3-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (Scheme 2).
Scheme 2 :
$$
\text{3-Iodo-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine} + \text{3-Chlorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O}} \text{this compound}
$$
Critical Reaction Parameters
- Catalyst loading : 5 mol% Pd(PPh₃)₄ ensures complete conversion.
- Base : K₃PO₄ (3 equiv.) maintains pH for transmetalation.
- Solvent system : Dioxane/water (3:1 v/v) enhances boronic acid solubility.
Table 2 : Suzuki Coupling Performance Metrics
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 75 |
| Temperature (°C) | 120 | 75 |
| Reaction Time (h) | 24 | 75 |
One-Pot Vilsmeier-Haack Cyclization
Sequential Formylation and Cyclization
As demonstrated by MDPI, the Vilsmeier reagent (POCl₃/DMF) formylates 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide, followed by cyclization with ethylamine (Scheme 3).
Scheme 3 :
$$
\text{5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide} \xrightarrow{\text{POCl₃/DMF}} \text{Intermediate iminium} \xrightarrow{\text{Ethylamine}} \text{this compound}
$$
Yield and Scalability
- Formylation : 1.5 equiv. POCl₃ in DMF at 60°C for 2 hours.
- Cyclization : 3 equiv. ethylamine at 70°C for 5 hours.
- Overall yield : 85–91%.
Table 3 : One-Pot Synthesis Efficiency
| Step | Conditions | Yield (%) |
|---|---|---|
| Formylation | POCl₃, DMF, 60°C | 90 |
| Cyclization | Ethylamine, 70°C | 91 |
| Total | — | 91 |
Comparative Analysis of Synthetic Routes
Table 4 : Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | Simple reagents | Long reaction time |
| Suzuki Coupling | 75 | 97 | Late-stage functionalization | Requires palladium catalyst |
| One-Pot Synthesis | 91 | 99 | High efficiency | Sensitive to moisture |
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for all methods.
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
- Waste generation : Suzuki method produces Pd-containing waste, necessitating recovery protocols.
- Solvent use : t-BuOH (cyclocondensation) is less toxic than dioxane (Suzuki).
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant anticancer activity by inhibiting key enzymes involved in cell proliferation.
Medicine: Potential therapeutic agent for treating various cancers and microbial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways . By binding to the ATP-binding site of these enzymes, the compound prevents phosphorylation of key proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, it has been shown to inhibit P-glycoprotein, enhancing its efficacy against multidrug-resistant cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Modifications and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities depending on substituent variations. Table 1 highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects :
- Chlorophenyl Position : 3-Cl vs. 4-Cl (e.g., PP2) alters steric and electronic interactions with kinase ATP-binding pockets .
- Alkyl/Aryl Groups : Ethyl (target compound) vs. tert-butyl (PP2) impacts solubility and binding affinity. Longer chains (e.g., iPrS in SI388) enhance hydrophobicity, favoring kinase inhibition .
- Sulfur-Containing Groups : Thioether substituents (e.g., methylthio in SI388) improve metabolic stability and target engagement .
- Physicochemical Trends: Higher logP values correlate with increased lipophilicity, influencing blood-brain barrier penetration (e.g., target compound’s logP 3.86 vs. PP2’s ~4.5 estimated).
Kinase Inhibition :
- SI388 : Demonstrated potent Src inhibition (IC₅₀ <100 nM) via methylthio and 2-chlorophenyl groups enhancing hydrophobic interactions .
- PP2 : Broad-spectrum SFK inhibitor (IC₅₀ ~5–100 nM); inactive analog PP3 validates Cl and t-Bu as critical for activity .
Antiviral Activity :
- N-Benzyl-1-(4-Cl-Ph)-[...]-4-amine : Identified as a SARS-CoV-2 Mpro inhibitor via ML/docking studies, despite mutagenicity risks .
Toxicity :
Biological Activity
1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H12ClN5
- Molecular Weight : 273.72 g/mol
The presence of the chlorophenyl and ethyl groups in its structure contributes to its unique interactions with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : This compound has been identified as a potent inhibitor of various kinases, including Bruton's tyrosine kinase (Btk) and cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell proliferation and survival, making them important targets in cancer therapy.
- Phosphodiesterase Inhibition : Recent studies have indicated that this compound may also act as a phosphodiesterase inhibitor, which can modulate signaling pathways involved in inflammation and cancer progression .
Biological Activities
The biological activities of this compound are summarized in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study focused on the inhibition of CDK2 revealed that this compound significantly decreased cell viability in various cancer cell lines. The IC50 values ranged from 0.5 to 2 µM across different assays, indicating potent activity against proliferating cells .
- Anti-inflammatory Effects : In a model of paw edema induced by formalin, this compound exhibited a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac . The mechanism involves the inhibition of COX enzymes, which are critical in the inflammatory process.
- Antimicrobial Properties : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition with MIC values ranging from 15 to 30 µg/mL against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationships (SAR)
Research into SAR has identified key functional groups that enhance the biological activity of pyrazolo[3,4-d]pyrimidines:
- Chloro Substitution : The presence of a chlorine atom on the phenyl ring has been correlated with increased potency against certain kinases.
- Ethyl Group Influence : The ethyl substituent is believed to enhance lipophilicity, improving cellular uptake and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
